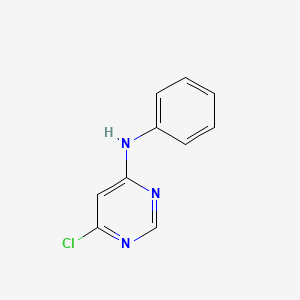

![molecular formula C17H12ClN5S B2736790 3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891109-50-5](/img/structure/B2736790.png)

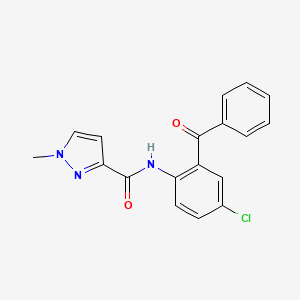

3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazoles are a class of heterocyclic compounds, containing a five-membered aromatic azole ring with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of carboxamides with various reagents . For example, one equivalent of N,N′-(ethane-1,2-diyl)bis(2-chloroacetamide) reacted with two equivalents of the potassium salt of p-hydroxyacetophenone in boiling dimethylformamide (DMF) to yield a new bis(carboxamide) .

Molecular Structure Analysis

The triazole nucleus is present as a central structural component in a number of drug classes . It is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .

Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions. For instance, a series of 5-Aryl-6-(4-methylsulfonyl)-3-(metylthio)-1,2,4-triazine derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity .

Applications De Recherche Scientifique

Medicinal Chemistry

1,2,3-triazoles: play a crucial role in pharmaceutical chemistry. Their 1,2,4-triazole counterparts are also gaining attention. Researchers explore the synthesis of these triazole systems using both classical and green chemistry methods. The focus lies on compounds with biological or pharmacophoric properties .

Green Chemistry

In the last two decades, Green Chemistry has become a significant area of research interest. Nonconventional sources for chemical reactions, such as microwave, mechanical mixing, visible light, and ultrasound, are explored. These methods aim to minimize waste, energy consumption, and the use of volatile or toxic solvents. The synthesis of 1,2,3 and 1,2,4-triazoles under green conditions is an active field .

Ultrasound-Assisted Synthesis

Ultrasound chemistry offers an efficient and environmentally friendly approach. Researchers investigate the use of ultrasound for synthesizing triazoles. The resulting compounds may have applications in drug discovery and other areas .

Mechanochemistry

Mechanochemistry involves chemical reactions induced by mechanical forces (e.g., grinding or milling). Researchers explore mechanochemical pathways for triazole synthesis. This approach provides an alternative to traditional solution-based methods and contributes to sustainable chemistry .

Biological Properties

Compounds derived from 1,2,3 and 1,2,4-triazoles may exhibit interesting biological properties. Researchers study their potential as drug candidates, enzyme inhibitors, or other bioactive molecules .

Formal Cycloreversion

Mechanical forces can induce the cycloreversion of 1,2,3-triazole compounds. Understanding this process may lead to innovative applications in biological systems .

Orientations Futures

The future directions in the research of 1,2,4-triazoles are promising. They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . They are also being studied for their potential as anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular agents .

Propriétés

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5S/c18-14-5-1-3-12(9-14)11-24-17-21-20-16-7-6-15(22-23(16)17)13-4-2-8-19-10-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUCCIRTDFSWLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

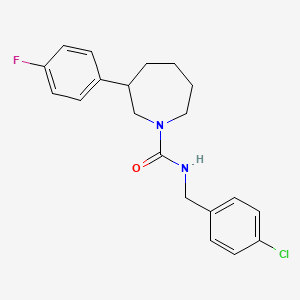

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2736707.png)

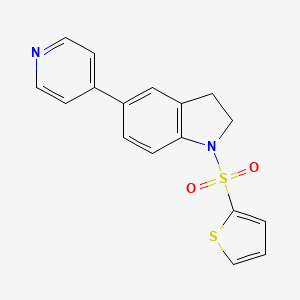

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736708.png)

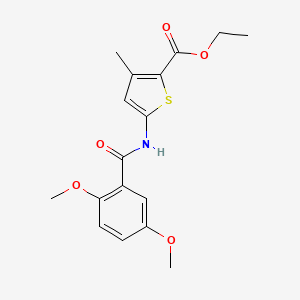

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2736709.png)

![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzohydrazide](/img/structure/B2736711.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2736712.png)

![3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2736714.png)

![(1R,5S)-N-((3S,5S,7S)-adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2736718.png)

![2-[(4-Methylphenyl)sulfonylamino]pentanoic acid](/img/structure/B2736719.png)